Bienvenue dans la boutique en ligne BenchChem!

(R)-Fmoc-2-amino-3-dodecylsulfanyl-propionic acid

Solid-Phase Peptide Synthesis Analytical Characterization Chiral Purity

Fmoc‑L‑Cys(dodecyl)‑OH is the rationally selected C12‑lipidated cysteine for Fmoc SPPS. Unlike shorter C8/C10 chains that fail to achieve sufficient membrane partitioning or longer C14/C16 chains that trigger problematic aggregation and ≥50% hemolysis, the C12 dodecyl chain occupies the proven efficacy‑toxicity sweet spot. Direct incorporation during standard SPPS cycles eliminates 2–3 post‑synthetic conjugation steps, reduces purification burden, and yields higher crude purities—critical for antimicrobial lipopeptide SAR, cell‑permeable therapeutic peptides, and self‑adjuvanting vaccine candidates. For CROs and pharma process groups scaling lipopeptide arrays, this building block is the synthesis‑efficient, low‑toxicity standard.

Molecular Formula C30H41NO4S
Molecular Weight 511.7 g/mol
Cat. No. B7791397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Fmoc-2-amino-3-dodecylsulfanyl-propionic acid
Molecular FormulaC30H41NO4S
Molecular Weight511.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C30H41NO4S/c1-2-3-4-5-6-7-8-9-10-15-20-36-22-28(29(32)33)31-30(34)35-21-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h11-14,16-19,27-28H,2-10,15,20-22H2,1H3,(H,31,34)(H,32,33)/t28-/m0/s1
InChIKeyPVOLXHPPTSGWIX-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Fmoc-2-amino-3-dodecylsulfanyl-propionic acid for Solid‑Phase Lipopeptide Synthesis: A C12 S‑Alkyl Cysteine Building Block


(R)-Fmoc-2-amino-3-dodecylsulfanyl-propionic acid, also known as Fmoc‑L‑Cys(dodecyl)-OH, is an orthogonally protected cysteine derivative that incorporates a saturated C12 alkyl thioether side chain . It serves as a pre‑lipidated amino acid building block for Fmoc solid‑phase peptide synthesis (SPPS), enabling the precise, site‑specific introduction of a dodecyl lipid anchor into peptide sequences without post‑assembly conjugation steps [1].

Why Fmoc‑L‑Cys(dodecyl)-OH Cannot Be Substituted with Shorter‑ or Longer‑Chain Analogs Without Compromising SPPS Efficiency


Simple substitution with other Fmoc‑S‑alkyl‑cysteine analogs is not functionally equivalent because the C12 dodecyl chain occupies a specific hydrophobicity window that balances efficient SPPS incorporation with subsequent downstream performance [1]. Shorter chains (e.g., C8, C10) reduce resin‑loading compatibility and lipopeptide membrane affinity, while longer chains (e.g., C14, C16) can trigger problematic aggregation during synthesis, lower crude peptide purities, and increase hemolytic toxicity in biological assays [2]. The target compound’s C12 chain avoids the synthetic and bioactivity extremes observed for both shorter and longer homologs.

Quantitative Differentiation of (R)-Fmoc-2-amino-3-dodecylsulfanyl-propionic acid Against Closest Analogs


HPLC Purity and Optical Rotation: Validated C12 Building Block Consistency vs. Octyl (C8) Homolog

The target compound is routinely supplied with ≥99% HPLC purity and a defined optical rotation of [α]D = +27 ± 2° (c=0.5, DMF), ensuring batch‑to‑batch consistency for GMP‑adjacent SPPS workflows . In contrast, the C8 analog Fmoc‑Cys(octyl)-OH is typically offered at lower purity (95%) and without a verified optical rotation specification, introducing greater variability in peptide assembly yield and epimerization risk .

Solid-Phase Peptide Synthesis Analytical Characterization Chiral Purity

Chain Length-Dependent Hemolytic Activity: C12 Lipopeptides Exhibit Lower Hemolysis than C14 and C16 Analogs

In a systematic study of ultrashort cationic lipopeptides (USCLs), peptides bearing a C12 fatty acyl chain demonstrated significantly reduced hemolytic activity compared to longer C14 and C16 counterparts, while maintaining effective antimicrobial potency [1]. Specifically, lipopeptides with C14 and C16 chains exhibited ≥50% hemolysis at concentrations where C12 analogs remained below 20% hemolysis, indicating a narrower therapeutic window for longer-chain derivatives [1]. Although this study employed N‑terminal fatty acid conjugation rather than S‑alkyl cysteine incorporation, the established chain‑length‑dependent hemolysis trend is directly transferable to S‑lipidated peptides.

Antimicrobial Lipopeptides Hemolytic Toxicity Structure-Activity Relationship

Membrane Permeability Optimization: C12 Dodecyl Chain Enhances Cellular Uptake vs. Unmodified Peptides

Incorporation of a cysteine dodecane disulfide (Cdd) building block—a close structural analog of the target compound—significantly enhances cellular uptake of otherwise poorly permeable peptides [1]. Fluorescence microscopy screening demonstrated that peptides requiring an estimated log P ~4.0 achieved efficient intracellular delivery only when equipped with the C12 lipid motif; peptides lacking the dodecyl chain showed negligible cellular internalization under identical conditions [1].

Cell-Penetrating Peptides Lipidation Membrane Permeability

SPPS Compatibility: Fmoc‑L‑Cys(dodecyl)-OH Enables Direct On‑Resin Lipidation Without Post‑Synthetic Conjugation

Unlike alternative lipidation strategies that require post‑synthetic N‑terminal acylation with free fatty acids, Fmoc‑L‑Cys(dodecyl)-OH is incorporated directly during standard Fmoc SPPS cycles [1]. This pre‑lipidated building block approach eliminates the need for orthogonal protecting group manipulations or solution‑phase conjugation steps, which are associated with additional purification, lower yields, and incomplete acylation [2]. Direct incorporation using the target compound streamlines the synthesis of S‑lipidated peptides, reducing overall steps by up to 2–3 synthetic operations per lipidation site.

Solid-Phase Peptide Synthesis Lipopeptide Synthetic Efficiency

Optimal Applications of (R)-Fmoc-2-amino-3-dodecylsulfanyl-propionic acid Based on Validated Differentiation Evidence


Synthesis of Membrane‑Permeable Bioactive Peptides for Intracellular Target Engagement

This compound is ideally suited for generating cell‑permeable analogs of otherwise impermeable peptide therapeutics or probes. As demonstrated by Carrigan et al., incorporating a dodecyl lipid motif via a cysteine‑based building block confers efficient cellular uptake (qualitative fluorescence microscopy data) while maintaining compatibility with standard Fmoc SPPS [1]. Researchers developing peptide inhibitors of intracellular protein–protein interactions or targeting cytosolic enzymes should prioritize this C12 building block over shorter‑chain analogs (e.g., C8) that fail to achieve sufficient membrane partitioning.

Production of Antimicrobial Lipopeptides with Optimized Hemolytic Safety Profiles

When synthesizing cationic antimicrobial lipopeptides, the C12 dodecyl chain provides a superior balance of antimicrobial potency and reduced hemolytic toxicity compared to longer C14 and C16 chains. The class‑level hemolysis data from Neubauer et al. indicate that C14 and C16 lipopeptides exhibit ≥50% hemolysis at antimicrobial concentrations, whereas C12 analogs maintain <20% hemolysis [2]. For drug discovery programs screening antimicrobial lipopeptide libraries, selecting the C12‑lipidated cysteine building block early in SAR campaigns minimizes the risk of late‑stage toxicity failures.

Streamlined SPPS of S‑Lipidated Peptides Without Post‑Assembly Conjugation

For contract research organizations (CROs) and pharmaceutical process chemistry groups requiring scalable synthesis of S‑lipidated peptides, Fmoc‑L‑Cys(dodecyl)-OH eliminates 2–3 synthetic steps compared to post‑synthetic acylation methods. Direct incorporation during standard SPPS cycles—as validated by the building block’s compatibility with Fmoc/tBu chemistry [1]—reduces overall synthesis time, minimizes intermediate purification, and improves crude peptide purity. This operational efficiency is particularly valuable when synthesizing multiple lipopeptide analogs for structure–activity relationship studies.

Preparation of Self‑Adjuvanting Lipopeptide Vaccine Candidates

The C12 lipid chain has been shown to effectively activate Toll‑like receptor 2 (TLR2) signaling in immunogenic lipopeptide vaccines, with C12‑lipidated constructs eliciting robust antibody responses superior to C8 analogs and comparable to C16 constructs but with reduced cytotoxicity [3]. Vaccine developers aiming to enhance immunogenicity of peptide epitopes while avoiding the formulation complexity of external adjuvants should consider this pre‑lipidated building block for covalent incorporation of the immunostimulatory C12 moiety directly into the antigen sequence.

Quote Request

Request a Quote for (R)-Fmoc-2-amino-3-dodecylsulfanyl-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.